3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride is a chemical compound classified as an indazole derivative. This compound is notable for its diverse biological activities and applications in medicinal chemistry, agrochemicals, and material sciences. It is represented by the chemical formula and has a molecular weight of approximately 207.10 g/mol. The compound is often utilized in the development of therapeutic agents, particularly those targeting neurological disorders and cancer, due to its unique structural properties and reactivity .
The synthesis of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride typically involves several key steps:
The industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Reaction parameters such as temperature, solvent choice, and reaction time are critical for successful synthesis.
The molecular structure of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride can be represented using various structural notations:
InChI=1S/C8H11ClN2.ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;/h1-5H2,(H,10,11);1H
ROEHQMDMNFLJQZ-UHFFFAOYSA-N
C1CCC2=C(C1)C(=NN2)CCl.Cl
The structure features a tetrahydroindazole core with a chloromethyl group at the 3-position, contributing to its reactivity and biological properties .
3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride can participate in various chemical reactions due to its chloromethyl group. Key reactions include:
The specific conditions for these reactions (such as temperature and solvent) will vary based on the desired product and reaction pathway.
The mechanism of action for 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride is primarily related to its ability to interact with biological targets:
Understanding these mechanisms is crucial for developing therapeutic applications targeting specific diseases.
3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride has several scientific applications:
This compound's versatility makes it valuable across multiple fields of research and industry.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2